![molecular formula C17H25NO5 B2988742 Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate CAS No. 1822792-03-9](/img/structure/B2988742.png)
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 1822792-03-9 . It has a molecular weight of 323.39 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-[(tert-butoxycarbonyl)amino]-2-(3-methoxyphenyl)propanoate . The InChI code for this compound is 1S/C17H25NO5/c1-6-22-15(19)14(11-18-16(20)23-17(2,3)4)12-8-7-9-13(10-12)21-5/h7-10,14H,6,11H2,1-5H3,(H,18,20) .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature for this compound is normal .Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate typically involves multi-step synthesis starting with commercially available starting materials. One common synthetic route includes:
Preparation of the intermediate 3-methoxyphenylalanine from 3-methoxybenzaldehyde through amination and reduction steps.
Protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods: On an industrial scale, the production often employs automated continuous flow systems to enhance yield and efficiency. These systems allow precise control over reaction conditions such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be substituted with other nucleophiles.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Oxidation: The methoxyphenyl group can be oxidized to introduce additional functionalities.
Common reagents and conditions used in these reactions:
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Reduction: Use of lithium aluminium hydride (LiAlH4) for the reduction of the ester group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions:
Substituted products with different functional groups.
Alcohols from the reduction of the ester.
Oxidized derivatives introducing additional carboxyl or hydroxyl groups.
Applications De Recherche Scientifique
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate finds extensive use across various scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for amino acid derivatives used in peptide synthesis.
Industry: Utilized in the manufacture of specialty chemicals and as a building block in materials science.
Mécanisme D'action
The compound exerts its effects primarily through its amino and ester functional groups, allowing it to participate in a variety of chemical transformations.
Molecular targets and pathways involved:
The Boc-protected amino group can undergo deprotection to reveal a free amine, which is reactive in peptide bond formation.
The ester group can be hydrolyzed to form a carboxylic acid, a key functional group in biochemical pathways.
Comparaison Avec Des Composés Similaires
Compared to other Boc-protected amino acid derivatives:
Uniqueness: Its methoxyphenyl group imparts unique electronic properties, potentially enhancing its reactivity compared to compounds lacking such substituents.
Similar compounds: Ethyl N-Boc-3-aminopropanoate, Ethyl N-Boc-3-aminobutanoate, and Ethyl N-Boc-3-amino-2-phenylpropanoate. These compounds share structural similarities but differ in the nature of their side chains.
Propriétés
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-6-22-15(19)14(11-18-16(20)23-17(2,3)4)12-8-7-9-13(10-12)21-5/h7-10,14H,6,11H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJCMCSTKNHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2988661.png)
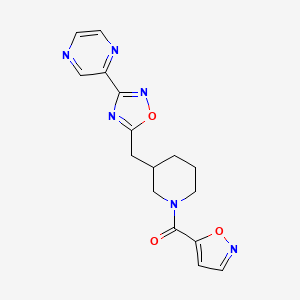
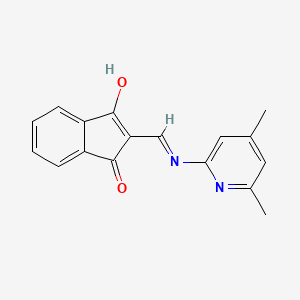
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)
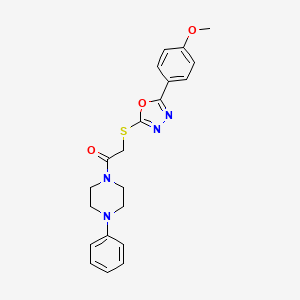
![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)
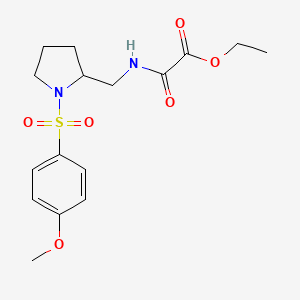
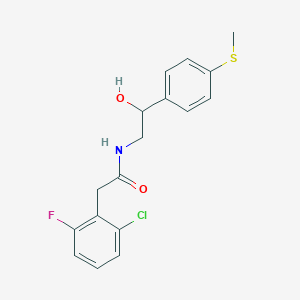
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
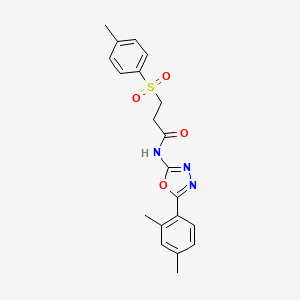


![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)
